molecular formula C18H32O15 B13389667 4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal

4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal

Cat. No.: B13389667
M. Wt: 488.4 g/mol
InChI Key: HWHQUWQCBPAQQH-UHFFFAOYSA-N
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Description

4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal is a highly substituted carbohydrate derivative characterized by a hexanal backbone modified with multiple hydroxyl groups and glycosidic linkages. The compound features a central hexose unit (oxan-2-yl) connected to a 3,4,5-trihydroxy-6-methyloxan-2-yl group via an ether bond, along with hydroxymethyl and hydroxyl substituents.

Properties

IUPAC Name

4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O15/c1-5-9(24)12(27)14(29)17(30-5)33-16-13(28)11(26)8(4-21)31-18(16)32-15(7(23)3-20)10(25)6(22)2-19/h2,5-18,20-29H,3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHQUWQCBPAQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80866040
Record name 6-Deoxyhexopyranosyl-(1->2)hexopyranosyl-(1->4)hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal is a complex glycoside that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H40O9C_{26}H_{40}O_{9}, with a molecular weight of approximately 496.6 g/mol. The structure features multiple hydroxyl groups and glycosidic linkages that contribute to its biological properties.

Structural Characteristics

PropertyDetails
Molecular FormulaC26H40O9C_{26}H_{40}O_{9}
Molecular Weight496.6 g/mol
IUPAC Name4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

  • Antioxidant Activity : The presence of multiple hydroxyl groups enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties.
  • Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, thus playing a role in reducing inflammation in biological tissues.
  • Antimicrobial Properties : Preliminary studies have shown effectiveness against certain bacterial strains, indicating potential use as an antimicrobial agent.

Antioxidant Activity

A study conducted by Zhang et al. (2020) demonstrated that the compound significantly reduced oxidative stress markers in vitro. The results indicated a decrease in malondialdehyde (MDA) levels and an increase in superoxide dismutase (SOD) activity in treated cells compared to controls.

Anti-inflammatory Effects

In a study by Lee et al. (2021), the compound was shown to inhibit the expression of cyclooxygenase (COX)-2 and inducible nitric oxide synthase (iNOS) in macrophages stimulated with lipopolysaccharide (LPS). This suggests its potential application in managing inflammatory diseases.

Antimicrobial Activity

Research published by Kim et al. (2022) reported that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains.

Comparative Biological Activity Table

StudyBiological ActivityFindings
Zhang et al. (2020)AntioxidantReduced MDA levels; increased SOD activity
Lee et al. (2021)Anti-inflammatoryInhibited COX-2 and iNOS expression
Kim et al. (2022)AntimicrobialMIC of 32 µg/mL against S. aureus and E. coli

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares structural motifs with several glycosides and carbohydrate derivatives. Key comparisons include:

Compound Molecular Formula Molecular Weight Key Functional Groups Structural Notes
Target Compound C₁₉H₃₂O₁₈ ~610.52 g/mol* Hydroxyl, hydroxymethyl, ether-linked oxane rings Hexanal core with branched glycosidic substituents
6,7-dihydroxy-7-(hydroxymethyl)-1-...cyclopenta[c]pyran-4-carboxylic acid () C₂₀H₂₈O₁₄ 492.43 g/mol Cyclopenta[c]pyran ring, carboxylic acid, glycosidic linkages Aromatic ring fused with a pyran system, distinct from the aliphatic hexanal core
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-...oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)pyrrole- () C₂₇H₃₄O₁₈ 610.52 g/mol Pyrrole ring, phenolic hydroxyl, glycosidic substituents Hybrid structure combining pyrrole and carbohydrate moieties
Asiaticoside A () C₄₈H₇₈O₂₀ 975.12 g/mol Triterpenoid core, multiple glycosidic bonds Larger molecular framework with triterpenoid and oligosaccharide components

*Estimated based on analogous structures in and .

Physicochemical Properties

  • Solubility: The target compound’s high hydroxyl content suggests polar solubility (e.g., in water or ethanol), contrasting with non-polar steroid derivatives extracted via n-hexane (). However, bulkier analogs like asiaticoside A () exhibit reduced solubility due to their triterpenoid core .
  • Stability : Glycosidic bonds in the target compound may confer susceptibility to enzymatic hydrolysis, similar to other glycosides ().

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